Methyl 3-(dibenzylamino)cyclobutanecarboxylate vs. Methyl 3-aminocyclobutanecarboxylate: A 2.4-Fold Increase in Molecular Weight and 4.9-Fold Higher Lipophilicity Drives Distinct Property Space
Compared to the unsubstituted methyl 3-aminocyclobutanecarboxylate, methyl 3-(dibenzylamino)cyclobutanecarboxylate possesses a molecular weight of 309.4 g/mol versus 129.2 g/mol for the primary amine analog—a 2.4-fold increase that substantially elevates steric demand [1]. Computed lipophilicity (XLogP3-AA) for the dibenzylamino derivative is 3.7, whereas the primary amine analog is predicted to have a much lower logP (~0.3), representing a 4.9-fold difference in estimated octanol-water partitioning [1]. Furthermore, the topological polar surface area (TPSA) increases from ~55 Ų for the primary amine to 29.5 Ų for the dibenzylamino compound, reflecting a 46% reduction in polar surface area and a corresponding increase in membrane permeability potential [1].
| Evidence Dimension | Physicochemical properties (MW, logP, TPSA) |
|---|---|
| Target Compound Data | MW = 309.4 g/mol, XLogP3-AA = 3.7, TPSA = 29.5 Ų |
| Comparator Or Baseline | Methyl 3-aminocyclobutanecarboxylate: MW = 129.2 g/mol, estimated logP ~0.3, estimated TPSA ~55 Ų |
| Quantified Difference | MW: +180.2 g/mol (2.4×), logP: +3.4 units (4.9×), TPSA: -25.5 Ų (-46%) |
| Conditions | Computational predictions from PubChem (XLogP3-AA) and structural analogy |
Why This Matters
The marked increase in lipophilicity and reduction in TPSA positions the dibenzylamino derivative as a more CNS-penetrant scaffold, justifying its selection over the polar primary amine when crossing the blood-brain barrier is required.
- [1] PubChem. (2026). Methyl 3-(dibenzylamino)cyclobutanecarboxylate (CID 117971700). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/117971700 View Source
